molecular formula C7H14OSi B6168177 3-(trimethylsilyl)cyclobutan-1-one CAS No. 62012-20-8

3-(trimethylsilyl)cyclobutan-1-one

Cat. No.: B6168177
CAS No.: 62012-20-8
M. Wt: 142.27 g/mol
InChI Key: QHTGYXFAZSLMSE-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclobutan-1-one is a cyclic ketone characterized by the presence of a trimethylsilyl group attached to a cyclobutanone ring. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethylsilyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the reagent used

Scientific Research Applications

3-(Trimethylsilyl)cyclobutan-1-one is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(trimethylsilyl)cyclobutan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclobutanone ring provides a rigid framework that can interact with specific molecular sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Cyclobutanone: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.

    Trimethylsilylcyclopropane: Contains a smaller ring structure, leading to different reactivity and stability.

    Trimethylsilylcyclopentane: Has a larger ring structure, affecting its chemical properties and applications

Uniqueness: 3-(Trimethylsilyl)cyclobutan-1-one is unique due to the combination of the trimethylsilyl group and the cyclobutanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62012-20-8

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

3-trimethylsilylcyclobutan-1-one

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7-4-6(8)5-7/h7H,4-5H2,1-3H3

InChI Key

QHTGYXFAZSLMSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(=O)C1

Purity

95

Origin of Product

United States

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